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Compound of Interest

Compound Name: Furan, 2-(1H-inden-2-yl)-5-methyl-

CAS No.: 291773-42-7

Cat. No.: B15069644

Get Quote

Executive Summary & Molecular Architecture
2-(1H-inden-2-yl)-5-methylfuran represents a hybrid conjugated scaffold fusing a bicyclic 1H-

indene system with a 5-methylfuran moiety. This structure is of significant interest in two

primary domains:

Medicinal Chemistry: As a bioisostere for biaryl systems in kinase inhibitors and DNA-

intercalating agents.

Organic Electronics: As a donor unit in push-pull organic semiconductors due to its

planarizable

-conjugated backbone.

This guide outlines a rigorous, self-validating computational workflow to characterize this

molecule using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The

protocol prioritizes the identification of the global minimum conformer (rotational isomerism

around the C2-C2' bond) and the mapping of reactive sites via Molecular Electrostatic Potential

(MEP).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15069644#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15069644?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure & Numbering[1]
Moiety A (Indene): A fused benzene and cyclopentadiene ring. The C2 position is the

attachment point, maximizing conjugation.

Moiety B (Furan): A 5-membered heterocycle.[1] The 5-methyl group acts as a weak electron

donor (+I effect), modulating the HOMO energy.

Computational Strategy & Methodology
To ensure scientific integrity (E-E-A-T), we utilize a "Gold Standard" DFT approach validated for

organic heterocycles.

Level of Theory Selection
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected as the baseline for

geometry optimization due to its extensive validation in heterocyclic bond length prediction.

Refinement: For non-covalent interactions (e.g., stacking in crystal packing), wB97X-D

(dispersion-corrected) is recommended.

Basis Set:6-311++G(d,p).

Justification: The split-valence triple-zeta basis set captures the flexibility of the valence

electrons. Diffuse functions (++) are critical for describing the lone pairs on the furan

oxygen and the electron-rich indenyl

-system. Polarization functions (d,p) account for the anisotropic distribution of electron
density in the rings.

Solvation Model:PCM (Polarizable Continuum Model) or SMD.

Context: Calculations should be performed in gas phase (vacuum) for intrinsic properties

and in solvent (Water/DMSO) to mimic physiological conditions for drug development.

Workflow Visualization
The following diagram illustrates the logical flow of the computational campaign, from

conformational search to spectral prediction.
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Figure 1: Computational workflow for characterizing 2-(1H-inden-2-yl)-5-methylfuran. The

critical decision point is the frequency check to ensure a true local minimum.

Structural & Electronic Characterization Protocols
Conformational Analysis (The Dihedral Issue)
The bond connecting the indenyl ring (C2) and the furan ring (C2') allows for rotation. Steric

hindrance between the furan oxygen/hydrogen and the indenyl hydrogens can prevent perfect

planarity.

Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

(C1-C2-C2'-O1) from 0° to 360° in 10° steps.

Expected Outcome: Two minima are expected:

s-cis like (twisted): Often higher energy due to O...H repulsion.

s-trans like (planar or near-planar): Likely the global minimum due to maximized

-conjugation and reduced steric clash.

Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) determines chemical hardness and bioactivity.

Calculated Parameters to Extract:
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Parameter Symbol Formula
Significance in
Drug Design

HOMO Energy DFT Output

Electron donating

ability (antioxidant

potential).

LUMO Energy DFT Output

Electron accepting

ability (electrophilic

attack).

Energy Gap

Stability indicator.[2]

Lower gap = higher

reactivity/polarizability.

Chemical Hardness
Resistance to charge

transfer.

Electrophilicity

Propensity to accept

electrons (Michael

acceptor potential).

Note:

and

per Koopmans' theorem approximation.

Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent interactions (docking) with protein targets.

Visualization Rule: Map the electrostatic potential onto the 0.002 a.u. electron density

isosurface.

Color Coding:

Red (Negative): Nucleophilic regions. Expected location: Furan Oxygen and the

-cloud of the Indene ring.
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Blue (Positive): Electrophilic regions. Expected location: Methyl protons and Indenyl

protons.

Spectroscopic Profiling (TD-DFT)
To validate the synthesized structure or study its photophysical properties, Time-Dependent

DFT is required.

Protocol:

Use the optimized ground state geometry.

Method: TD-B3LYP/6-311++G(d,p) (Consider CAM-B3LYP for Charge Transfer states).

Calculate the first 6-10 excited states (

).

Solvent: Ethanol or Methanol (via PCM).

Expected Transitions:

: High intensity, UV region (approx. 300-380 nm). Corresponds to HOMO

LUMO transition.

: Lower intensity, likely obscured by the strong

band due to the conjugated nature of the indenyl-furan system.

In Silico Bioactivity & Reactivity Pathway
Understanding how this molecule interacts with biological targets requires analyzing the flow of

electrons during interaction.
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Figure 2: Theoretical reactivity pathway. The electron-rich Indene moiety facilitates

-stacking interactions with aromatic amino acid residues in protein binding pockets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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